![molecular formula C18H19BrN2O2S B5291212 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide](/img/structure/B5291212.png)
4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide, also known as BPPB, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. BPPB belongs to the class of sulfonamide compounds, which have been widely studied for their pharmacological properties. In
Mechanism of Action
The mechanism of action of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in inflammation and cell survival. In neurodegenerative disorders, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes.
Biochemical and Physiological Effects
4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to have various biochemical and physiological effects. In cancer cells, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis. Inflammation is a common factor in many diseases, and 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to protect neurons from oxidative stress, prevent neuroinflammation, and improve cognitive function.
Advantages and Limitations for Lab Experiments
4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a relatively simple synthesis method. However, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide also has some limitations. It is not very soluble in water, which can make it difficult to administer in vivo. 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide also has a relatively short half-life, which can limit its effectiveness in some experiments.
Future Directions
There are several future directions for 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide research. One area of interest is the development of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide analogs with improved pharmacological properties. Another area of interest is the study of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide in combination with other drugs for the treatment of various diseases. Additionally, the development of new delivery methods for 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide could improve its effectiveness in vivo. Finally, further research is needed to fully understand the mechanism of action of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide and its potential use in treating various diseases.
Conclusion
In conclusion, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide is a chemical compound with potential therapeutic properties for the treatment of various diseases such as cancer, inflammation, and neurodegenerative disorders. The synthesis method for 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide involves the reaction of 4-bromo-N-phenylbenzenesulfonamide with piperidine and formaldehyde. 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to have various biochemical and physiological effects and its mechanism of action involves the inhibition of various enzymes and signaling pathways. 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has several advantages for lab experiments but also has some limitations. There are several future directions for 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide research, including the development of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide analogs, the study of 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide in combination with other drugs, and the development of new delivery methods.
Synthesis Methods
The synthesis method for 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide involves the reaction of 4-bromo-N-phenylbenzenesulfonamide with piperidine and formaldehyde. The reaction is carried out in the presence of a catalyst such as acetic acid or hydrochloric acid and under reflux conditions. The resulting product is a yellow crystalline solid with a melting point of 205-207°C.
Scientific Research Applications
4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been studied for its potential use in treating various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Inflammation is a common factor in many diseases, and 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been shown to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disorders, 4-bromo-N-[phenyl(1-piperidinyl)methylene]benzenesulfonamide has been studied for its ability to protect neurons from oxidative stress and prevent neuroinflammation.
properties
IUPAC Name |
(NE)-4-bromo-N-[phenyl(piperidin-1-yl)methylidene]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19BrN2O2S/c19-16-9-11-17(12-10-16)24(22,23)20-18(15-7-3-1-4-8-15)21-13-5-2-6-14-21/h1,3-4,7-12H,2,5-6,13-14H2/b20-18+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDBGASQQYUQZNW-CZIZESTLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=NS(=O)(=O)C2=CC=C(C=C2)Br)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(CC1)/C(=N/S(=O)(=O)C2=CC=C(C=C2)Br)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


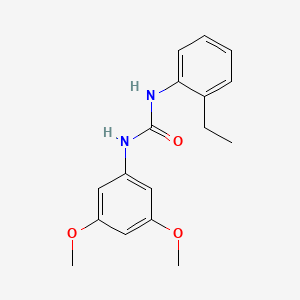
![N-(4-{[(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5291147.png)
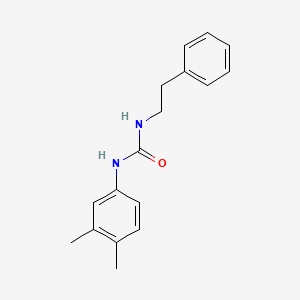

![3-[2-(4-amino-1-piperidinyl)-2-oxoethyl]-3-benzyl-1-methyl-1,3-dihydro-2H-indol-2-one hydrochloride](/img/structure/B5291169.png)
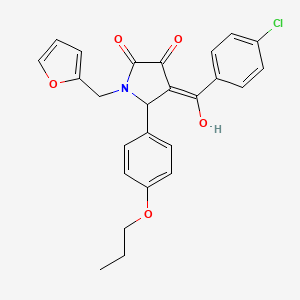
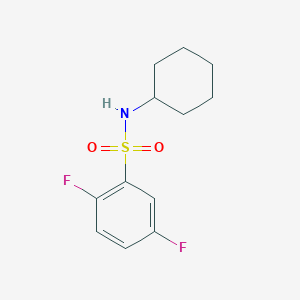
![2-{[2-(2-naphthylamino)-2-oxoethyl]thio}-N-2-pyridinylacetamide](/img/structure/B5291196.png)
![4-{4-[(2-bromobenzoyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B5291200.png)
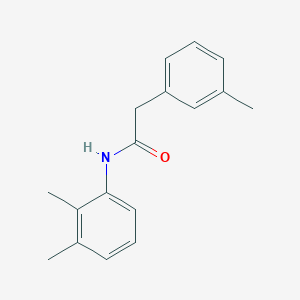
![N-(4-chlorophenyl)-2-[(5-ethyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5291213.png)
![N-allyl-2,6-dimethoxy-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5291219.png)
![7-(2-ethylphenyl)-2-(methoxymethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5291221.png)